Triflocin
Overview
Description
Triflocin is a heterocyclic organic compound with the molecular formula C₁₃H₉F₃N₂O₂. It is a nicotinic acid derivative known for its diuretic properties. This compound is structurally distinct from other diuretic agents such as ethacrynic acid and furosemide, although it shares similar natriuretic potency and site of action in the kidney .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triflocin involves the reaction of 4-aminonicotinic acid with 3-(trifluoromethyl)aniline under specific conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine. The mixture is heated to facilitate the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Triflocin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced derivatives.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Triflocin has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its effects on cellular processes and as a potential tool in biochemical assays.
Medicine: Explored for its diuretic properties and potential therapeutic applications in treating conditions like hypertension and edema.
Mechanism of Action
Triflocin exerts its effects by inhibiting sodium-stimulated, ouabain-insensitive ATPase. This inhibition leads to a natriuretic effect, increasing the excretion of sodium and water from the body. This compound also affects the basolateral membrane potential in renal tubular cells, contributing to its diuretic action .
Comparison with Similar Compounds
Similar Compounds
Ethacrynic Acid: Another diuretic agent with a different chemical structure but similar natriuretic potency.
Furosemide: A widely used diuretic with a distinct mechanism of action compared to Triflocin.
Uniqueness of this compound
This compound is unique due to its specific inhibition of sodium-stimulated, ouabain-insensitive ATPase, which distinguishes it from other diuretic agents. Its structural uniqueness also contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)8-2-1-3-9(6-8)18-11-4-5-17-7-10(11)12(19)20/h1-7H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBIKXOJCISNQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=NC=C2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864400 | |
Record name | 4-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13422-16-7 | |
Record name | Triflocin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013422167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIFLOCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S01B3A38SK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.